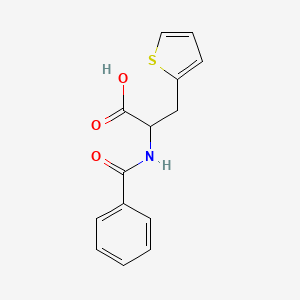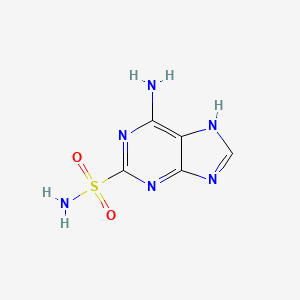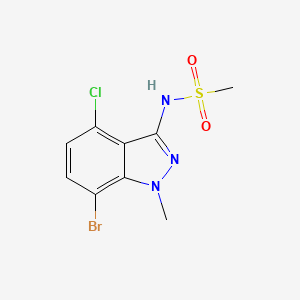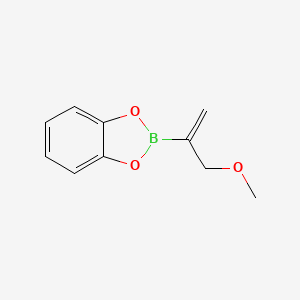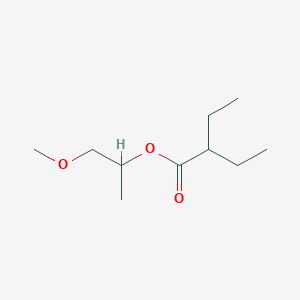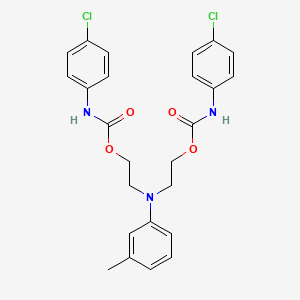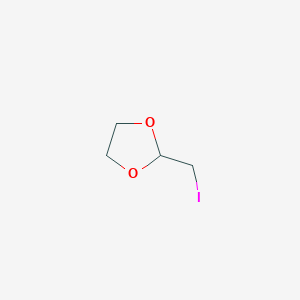![molecular formula C10H19NO2 B13989342 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone is a synthetic organic compound belonging to the class of pyrrolidines. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to a pyrrolidine ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: The reduction of intermediate compounds to form the desired hydroxypropyl group.
Rearrangement: Rearrangement reactions to ensure the correct positioning of the hydroxypropyl and methyl groups on the pyrrolidine ring.
Formation of Ethanone Moiety: The final step involves the formation of the ethanone moiety through appropriate reactions, such as acylation.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
化学反応の分析
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanone moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxypropyl group, to form various derivatives.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
科学的研究の応用
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(3-Hydroxypropyl)-5-methylpiperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]propanone: Similar structure but with a propanone moiety instead of ethanone.
1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]butanone: Similar structure but with a butanone moiety instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties .
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
1-[2-(3-hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H19NO2/c1-8-5-6-10(4-3-7-12)11(8)9(2)13/h8,10,12H,3-7H2,1-2H3 |
InChIキー |
ZXKAPESJZOKYOE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(N1C(=O)C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



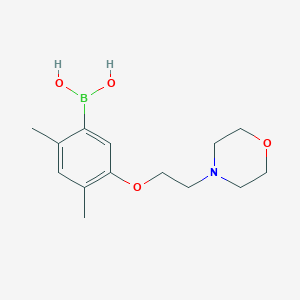
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
